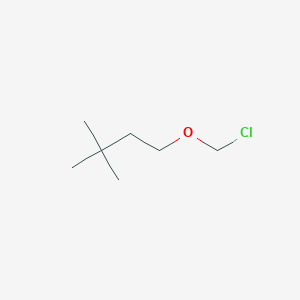
1-(Chloromethoxy)-3,3-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethoxy)-3,3-dimethylbutane is an organic compound characterized by its unique structure, which includes a chloromethoxy group attached to a 3,3-dimethylbutane backbone
準備方法
The synthesis of 1-(Chloromethoxy)-3,3-dimethylbutane typically involves the reaction of 3,3-dimethylbutanol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in a solvent like dichloromethane at room temperature for several hours to ensure complete conversion . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(Chloromethoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reagents and conditions used.
Reduction Reactions: Reduction can convert the chloromethoxy group to a hydroxyl group, yielding 3,3-dimethylbutanol.
Common reagents for these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Chloromethoxy)-3,3-dimethylbutane finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of polymers and other materials where specific functional groups are required
作用機序
The mechanism of action of 1-(Chloromethoxy)-3,3-dimethylbutane involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group is particularly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
Similar compounds to 1-(Chloromethoxy)-3,3-dimethylbutane include:
1-(Chloromethoxy)propane: Similar in structure but with a different alkyl backbone.
1-(Chloromethoxy)butane: Another similar compound with a longer carbon chain.
Chloromethyl methyl ether: A simpler compound with similar reactivity but different applications
This compound is unique due to its specific structure, which imparts distinct reactivity and applications compared to its analogs.
生物活性
1-(Chloromethoxy)-3,3-dimethylbutane is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C_7H_15ClO, features a chloromethoxy group and has been studied for its interactions with various biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.
This compound is characterized by its unique structure, which influences its reactivity and interaction with biological targets. The presence of the chloromethoxy group enhances its lipophilicity, potentially affecting its bioavailability and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Weight | 164.65 g/mol |
| Boiling Point | 150 °C |
| Solubility | Soluble in organic solvents |
| Density | 0.91 g/cm³ |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can inhibit the growth of various bacterial strains. In vitro assays demonstrated that derivatives of chlorinated compounds possess activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing antimicrobial agents based on this scaffold .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in crucial biological pathways. The chloromethoxy group may facilitate binding to active sites on proteins, potentially altering their function. This interaction could lead to downstream effects such as inhibition of cell proliferation or modulation of inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Studies : A study assessing the efficacy of various chlorinated compounds found that they exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus, highlighting their potential as antimicrobial agents .
- Cytotoxicity Assays : Research into structurally similar compounds revealed significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Table 2: Summary of Biological Activities
特性
IUPAC Name |
1-(chloromethoxy)-3,3-dimethylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-7(2,3)4-5-9-6-8/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCENPNKAXBHGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














